molecular formula C8H8ClNO B590761 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol CAS No. 126053-15-4

4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Cat. No. B590761
CAS RN: 126053-15-4
M. Wt: 169.608
InChI Key: OXHBZGCVWSXMNS-UHFFFAOYSA-N
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Description

“4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol” is an organic compound with the CAS Number: 126053-15-4 . It is an important organic synthesis intermediate, which can be used to synthesize drugs, pesticides, pigments, and other compounds . It can also be used as a catalyst for organic synthesis reactions .


Synthesis Analysis

The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis .


Molecular Structure Analysis

The molecular weight of “4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol” is 169.61 . The InChI Code is 1S/C8H8ClNO/c9-6-3-4-10-8-5(6)1-2-7(8)11/h3-4,7,11H,1-2H2 .


Chemical Reactions Analysis

“4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol” is an important organic synthesis intermediate, which can be used to synthesize drugs, pesticides, pigments, and other compounds .


Physical And Chemical Properties Analysis

“4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol” appears as a white crystal . It is almost insoluble in water but has good solubility in organic solvents . It can be slowly decomposed under heating . The compound is sensitive to light and is easily decomposed by light .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol: serves as a precursor in the multicomponent synthesis of cyclopenta[b]pyridine derivatives . These compounds are significant due to their presence in various alkaloids and their wide spectrum of biological activities. The synthesis involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents, leading to structurally diverse heterocycles .

Biological Activity Exploration

Derivatives of cyclopenta[b]pyridine exhibit a range of biological activities. They have been identified as having hypoglycemic activity, acting as antagonists of calcium channels, serving as fluorescent probes, and functioning as inhibitors of protein kinase FGFR1 . This makes them valuable for pharmacological research and drug development.

Organic Synthesis Methodology

The compound is used in organic synthesis, particularly in domino reactions, which are a series of transformations that occur under the same reaction conditions . This type of synthesis is promising for creating complex molecules efficiently and is of high practical importance.

Development of Antibacterial Agents

4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol: is utilized in the synthesis of novel thieno[2,3-d]pyrimidines, which have shown antibacterial activity . This application is crucial in the ongoing search for new antibiotics to combat resistant bacterial strains.

Chemical Structure Analysis

The structure of the synthesized heterocycles based on this compound has been studied using X-ray structural analysis . This is essential for understanding the three-dimensional arrangement of atoms in a molecule, which is critical for predicting reactivity and interaction with biological targets.

Catalyst in Oxidation Reactions

The compound has been used as a catalyst in the direct oxidation of cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues . This showcases its utility in facilitating chemical reactions, which is a fundamental aspect of chemical synthesis and industrial processes.

Safety and Hazards

“4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol” may cause irritation to the eyes, skin, and respiratory system, so it is necessary to wear appropriate personal protective equipment, including gloves, face mask, and protective glasses . The safety information pictograms are GHS07, and the hazard statements are H302-H315-H319-H332-H335 .

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol are currently unknown. This compound is a derivative of cyclopenta[b]pyridine, which is a structural fragment of various alkaloids

Mode of Action

Cyclopenta[b]pyridine derivatives have been found to exhibit a wide spectrum of biological activities , suggesting that they may interact with their targets in a variety of ways to induce changes in cellular function.

properties

IUPAC Name

4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-6-3-4-10-8-5(6)1-2-7(8)11/h3-4,7,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHBZGCVWSXMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN=C2C1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719219
Record name 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

CAS RN

126053-15-4
Record name 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of intermediate 11 (0.0031 mol), N,N-diisopropylethylamine (0.0028 mol), 4-bromopyridine hydrochloride (0.0034 mol) in acetonitrile (20 ml) was heated at 65° C. for 6 hours. Potassium carbonate 10% and EtOAc were added. The reaction mixture was extracted, the organic layer was separated, dried over MgSO4, filtered and concentrated. The residue (1.3 g) was purified by column chromatography over silica gel (eluent 95/5/0.5 DCM/MeOH/NH4OH). Two fractions were collected and the solvent was evaporated to give 60 mg of compound 3 and 80 mg of F2. The residue F2 (80 mg) was purified by supercritical fluid chromatography (AMINO column 150×21.2 mmm) eluent: MeOH/CO2 30/70). The pure fractions were collected and the solvent was evaporated, yielding 43 mg of compound 2.
[Compound]
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intermediate 11
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Type
solvent
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0 (± 1) mol
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Reaction Step Two
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